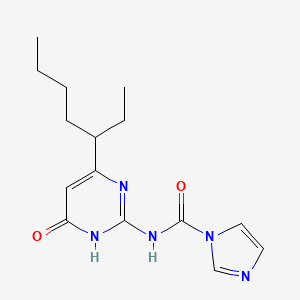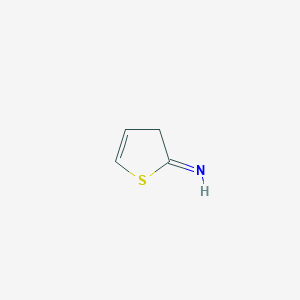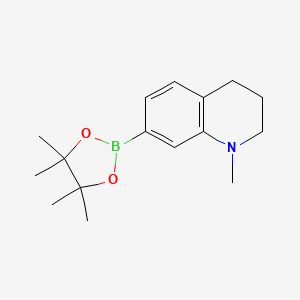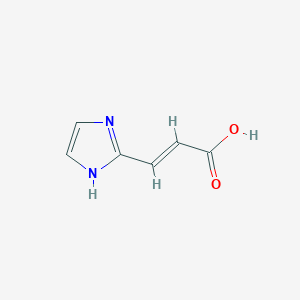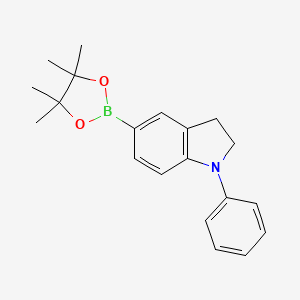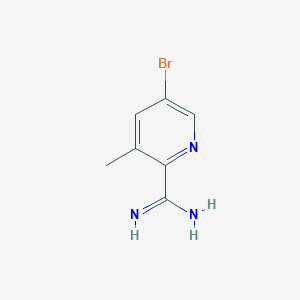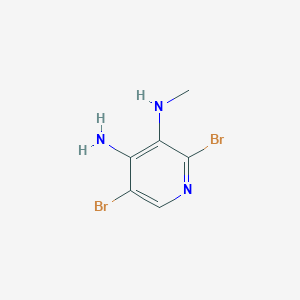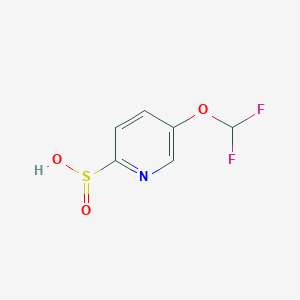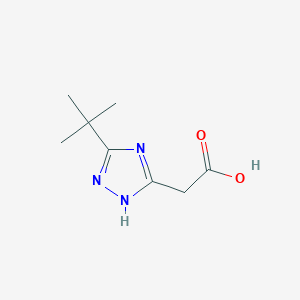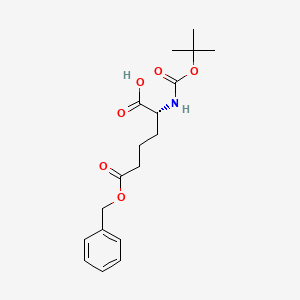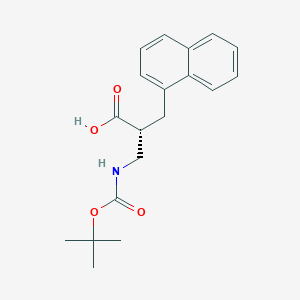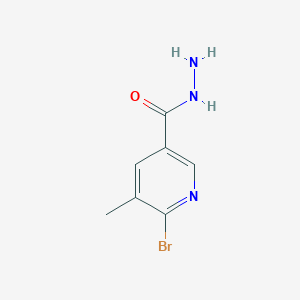
6-Bromo-5-methylnicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methylnicotinohydrazide is a chemical compound that belongs to the class of nicotinohydrazides. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the nicotinohydrazide skeleton. Nicotinohydrazides are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylnicotinohydrazide typically involves the bromination of 5-methylnicotinic acid followed by the formation of the hydrazide. The general synthetic route can be summarized as follows:
Bromination: 5-Methylnicotinic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Formation of Hydrazide: The brominated product is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylnicotinohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions.
Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the hydrazide group.
Condensation: Schiff bases or hydrazones.
Scientific Research Applications
6-Bromo-5-methylnicotinohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly for its antimicrobial and anticancer properties.
Coordination Chemistry: The compound can act as a ligand in the formation of metal complexes, which are studied for their biological activities.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylnicotinohydrazide involves its interaction with biological targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide
- 6-Bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide
Uniqueness
6-Bromo-5-methylnicotinohydrazide is unique due to the presence of both a bromine atom and a methyl group on the nicotinohydrazide skeleton. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other nicotinohydrazides.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
6-bromo-5-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
AICOJHGRUUAPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


